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Introduction
Potassium biiodate (KH(IO₃)₂) is a versatile and stable primary standard with significant

applications in pharmaceutical analysis.[1] Its utility stems from its role as a potent oxidizing

agent in iodometric and iodatometric titrations, allowing for the precise quantification of various

active pharmaceutical ingredients (APIs). This document provides detailed application notes

and protocols for the use of potassium biiodate in the analysis of several key pharmaceuticals.

Potassium biiodate can be used both as a basimetric and an oxidimetric standard.[2] It offers

the advantage of a high equivalent weight, particularly in the standardization of bases.[1][2] In

redox titrations, it serves as a stable source of iodine, which is liberated in the presence of

potassium iodide and an acidic medium. The liberated iodine can then be used to titrate

reducing agents.

Principle of Iodometric Titration using Potassium
Biiodate
The fundamental principle behind the use of potassium biiodate in the analysis of reducing

drugs is a redox reaction. In an acidic solution and in the presence of excess potassium iodide

(KI), potassium biiodate (or potassium iodate, KIO₃) liberates a precise amount of iodine (I₂).
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This liberated iodine then oxidizes the analyte (the drug). The endpoint of the titration is

typically detected using a starch indicator, which forms a distinct blue-black complex with

excess iodine.

The key reactions are as follows:

Liberation of Iodine: KH(IO₃)₂ + 10KI + 11H⁺ → 6I₂ + 11K⁺ + 6H₂O or more commonly with

potassium iodate: KIO₃ + 5KI + 6H⁺ → 3I₂ + 6K⁺ + 3H₂O

Reaction with the Analyte (using Ascorbic Acid as an example): C₆H₈O₆ (Ascorbic Acid) + I₂

→ C₆H₆O₆ (Dehydroascorbic Acid) + 2I⁻ + 2H⁺

Endpoint Detection: I₂ + Starch → Blue-Black Complex

A back-titration method can also be employed, where a known excess of potassium biiodate is

added to the analyte, and the unreacted iodine is then titrated with a standardized sodium

thiosulfate solution.

Application 1: Determination of Ascorbic Acid
(Vitamin C)
The quantification of ascorbic acid in pharmaceutical preparations is a common application of

potassium biiodate. The method is reliable, cost-effective, and can be readily implemented in

most laboratory settings.

Quantitative Data Summary
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Parameter Reported Value(s) Reference(s)

Linearity Range
0.002 – 0.02 mol L⁻¹

(Potentiometric)
[3]

0.2 – 1.4 ppm (UV-Vis

Spectrophotometric)
[4]

Accuracy (% Recovery) 95.38% - 105.00% [3]

98.7% - 100.5% (HPLC) vs.

98% - 104% (Titration)
[5]

99.45% - 101.48% [4]

Precision (% RSD) Repeatability: 1.86% [3]

Intermediate Precision: 1.95% [3]

Intraday and Interday: < 5% [5]

Limit of Detection (LOD) 1.0 mg (Titration) [5]

0.50 ppm (UV-Vis

Spectrophotometric)
[4]

Limit of Quantification (LOQ) 3.0 mg (Titration) [5]

5.02 ppm (UV-Vis

Spectrophotometric)
[4]

Experimental Protocol: Titrimetric Determination of
Ascorbic Acid in Tablets
This protocol is based on the direct titration of ascorbic acid with a standardized potassium

iodate solution.

1. Reagents and Solutions:

Potassium Iodate (KIO₃) Standard Solution (0.01 M): Accurately weigh approximately 2.14 g

of analytical grade KIO₃ (previously dried at 110°C to a constant weight) and dissolve it in

1000 mL of deionized water in a volumetric flask.
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Potassium Iodide (KI) Solution (10% w/v): Dissolve 10 g of KI in 100 mL of deionized water.

Sulfuric Acid (H₂SO₄) Solution (1 M): Slowly add 56 mL of concentrated H₂SO₄ to

approximately 800 mL of deionized water, cool, and dilute to 1000 mL.

Starch Indicator Solution (1% w/v): Make a paste of 1 g of soluble starch with a small amount

of cold deionized water. Add this paste to 100 mL of boiling deionized water with constant

stirring. Cool before use.

2. Sample Preparation:

Weigh and finely powder not fewer than 20 vitamin C tablets.

Accurately weigh a portion of the powder equivalent to about 100-150 mg of ascorbic acid

and transfer it to a 250 mL conical flask.

Dissolve the sample in approximately 100 mL of deionized water.

3. Titration Procedure:

To the sample solution in the conical flask, add 5 mL of 1 M sulfuric acid and 5 mL of 10%

potassium iodide solution.

Add 1 mL of starch indicator solution.

Titrate immediately with the standardized 0.01 M potassium iodate solution.

The endpoint is reached when the solution turns a permanent pale blue or dark blue-black

color.

Record the volume of the KIO₃ solution used.

Perform a blank titration using the same quantities of reagents but without the ascorbic acid

sample.

4. Calculation:

The amount of ascorbic acid in the sample is calculated using the following formula:
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Amount of Ascorbic Acid (mg) = (V_sample - V_blank) × M_KIO₃ × (Molecular Weight of

Ascorbic Acid / Stoichiometric Factor)

Where:

V_sample = Volume of KIO₃ solution used for the sample (mL)

V_blank = Volume of KIO₃ solution used for the blank (mL)

M_KIO₃ = Molarity of the potassium iodate solution (mol/L)

Molecular Weight of Ascorbic Acid = 176.12 g/mol

Stoichiometric Factor = 2 (based on the reaction stoichiometry where 1 mole of KIO₃ is

equivalent to 3 moles of I₂, and 1 mole of I₂ reacts with 1 mole of ascorbic acid, but the direct

titration reaction is often considered as 1 mole of KIO₃ reacting with 3 moles of ascorbic

acid).

Application 2: Determination of Captopril
Captopril, an angiotensin-converting enzyme (ACE) inhibitor, can be assayed using an

iodometric titration with potassium iodate. The thiol group in the captopril molecule is oxidized

by the liberated iodine.

Quantitative Data Summary
Parameter Reported Value(s) Reference(s)

Applicable Range (Titrimetric) 1-12 mg [6]

Applicable Range

(Spectrophotometric)
120-520 µg/mL [7]

50-400 µg/mL [6]

Accuracy (% Recovery) 96.6% - 98.5%

Precision (% RSD) < 2% [6]
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Experimental Protocol: Titrimetric Determination of
Captopril in Bulk Drug
This protocol is adapted from official pharmacopeial methods.[8]

1. Reagents and Solutions:

Potassium Iodate (KIO₃) Volumetric Solution (0.01 mol/L): Prepare as described for the

ascorbic acid assay.

Sulfuric Acid (~190 g/L) TS: Prepare by diluting concentrated sulfuric acid with deionized

water.

Potassium Iodide (KI): Analytical reagent grade solid.

Starch TS: Prepare as described for the ascorbic acid assay.

2. Sample Preparation:

Accurately weigh about 0.3 g of the captopril substance.

Dissolve in 100 mL of deionized water in a suitable flask.

3. Titration Procedure:

To the dissolved sample, add 10 mL of sulfuric acid (~190 g/L) TS and 1 g of potassium

iodide.

Mix the contents of the flask thoroughly.

Titrate with 0.01 mol/L potassium iodate volumetric solution, using starch TS as an indicator,

which is added towards the end of the titration.

The endpoint is the appearance of a permanent blue color.

Perform a blank titration by repeating the procedure without the captopril sample.

4. Calculation:
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The amount of captopril is calculated from the difference between the titration volumes of the

blank and the sample.

Each mL of 0.01 mol/L potassium iodate VS is equivalent to 13.04 mg of C₉H₁₅NO₃S.[8]

Amount of Captopril (mg) = (V_blank - V_sample) × M_KIO₃ × 13.04

Where:

V_blank = Volume of KIO₃ solution used for the blank (mL)

V_sample = Volume of KIO₃ solution used for the sample (mL)

M_KIO₃ = Molarity of the potassium iodate solution (mol/L)

Application 3: Determination of Isoniazid
Isoniazid, a primary antitubercular drug, can be determined by indirect iodometric titration. A

direct titration with potassium biiodate is less common. The following protocol describes a

method involving treatment with an excess of iodine, followed by back-titration.

Quantitative Data Summary
Parameter Reported Value(s) Reference(s)

Applicable Range (Titrimetric)
1.5-15.0 mg (Non-aqueous

titration)
[9]

Accuracy (% Recovery) 100.06% - 102.87% (HPLC) [10]

98% - 102% (UV-Vis

Spectrophotometric)
[11]

Relative Error ≤ 2.6% (Non-

aqueous titration)
[9]

Precision (% RSD)
Intraday and Interday: < 3%

(Non-aqueous titration)
[9]

Intraday: < 2.0% (HPLC) [10]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.researchgate.net/publication/277921131_Titrimetric_assay_of_isoniazid_with_perchloric_acid_in_non-aqueous_medium
https://www.ijsr.net/archive/v9i7/SR20728070058.pdf
http://iajps.com/pdf/march2019/373.IAJPS373032019.pdf
https://pharmacyinfoline.com/assay-of-furosemide/
https://www.ijsr.net/archive/v9i7/SR20728070058.pdf
https://www.ijsr.net/archive/v9i7/SR20728070058.pdf
http://iajps.com/pdf/march2019/373.IAJPS373032019.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Indirect Iodometric
Determination of Isoniazid
1. Reagents and Solutions:

Iodine Solution (0.1 M): Prepare and standardize as per standard laboratory procedures.

Sodium Bicarbonate (NaHCO₃) Solution (0.1 M): Dissolve 8.4 g of NaHCO₃ in 1000 mL of

deionized water.

Nitric Acid (HNO₃) Solution (0.1 M): Prepare by appropriate dilution of concentrated nitric

acid.

Silver Nitrate (AgNO₃) Standard Solution (0.1 M): Prepare and standardize as per standard

laboratory procedures.

Potentiometric Titration Setup with a Silver Electrode.

2. Sample Preparation:

Weigh and powder 20 isoniazid tablets.

Accurately weigh a quantity of the powder equivalent to about 250 mg of isoniazid, dissolve it

in deionized water, and dilute to 250 mL in a volumetric flask.

Filter the solution if necessary.

3. Titration Procedure:

Take a suitable aliquot (e.g., 5.0 mL) of the sample solution containing 1.0-14.0 mg of

isoniazid.

Add 10.0 mL of 0.1 M sodium bicarbonate solution.

Add 0.1 M ethanolic iodine solution dropwise until a yellow color persists for one minute.

Acidify the solution to pH 3.0 with 0.1 M nitric acid.
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Titrate the iodide produced with a standard 0.1 M silver nitrate solution potentiometrically.

The endpoint is determined from the inflection point of the titration curve.

4. Calculation:

The amount of isoniazid is calculated based on the stoichiometry of the reaction where one

mole of isoniazid reacts to produce one mole of iodide.

Application 4: Notes on the Analysis of Furosemide
Direct redox titration of furosemide with potassium biiodate is not a commonly reported method

in pharmaceutical analysis. Furosemide does not possess a readily oxidizable functional group

suitable for this type of titration under standard conditions.

Alternative titrimetric methods for the assay of furosemide in pharmaceutical formulations are

available, primarily based on acid-base chemistry. For instance, furosemide, being a weak acid,

can be titrated with a strong base like sodium hydroxide in a non-aqueous medium such as

dimethylformamide, using an indicator like bromothymol blue.

Visualizations
General Workflow for Titrimetric Analysis
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General Workflow for Titrimetric Analysis with Potassium Biiodate

Preparation
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Caption: General workflow for the titrimetric analysis of pharmaceuticals using potassium

biiodate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b081693?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle of Indirect Iodometric Titration

Principle of Indirect Iodometric Titration
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Caption: The principle of iodometric titration using potassium iodate for pharmaceutical

analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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